molecular formula C11H11N B1583103 2-Naphthalenemethanamine CAS No. 2018-90-8

2-Naphthalenemethanamine

Cat. No. B1583103
CAS RN: 2018-90-8
M. Wt: 157.21 g/mol
InChI Key: XBCAHQUVHHVHHL-UHFFFAOYSA-N
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Description

2-Naphthalenemethanamine, also known as 2-NMA, is an organic compound that is widely used in scientific research as an intermediate in the synthesis of a variety of organic compounds. 2-NMA is an important building block for the synthesis of a wide range of compounds, including drugs, pesticides, dyes, and other chemicals. 2-NMA has been studied extensively in recent years due to its unique structure and properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

  • Chemical Synthesis
    • Summary of Application : 2-Naphthalenemethanamine is a benzyl amine that is used as a precursor to other chemicals . It can be synthesized by reacting naphthalene with nitric acid and formaldehyde, followed by hydrolysis of the nitro group .
    • Methods of Application : The synthesis of 2-Naphthalenemethanamine involves reacting naphthalene with nitric acid and formaldehyde. This is followed by the hydrolysis of the nitro group .
    • Results or Outcomes : The outcome of this process is the production of 2-Naphthalenemethanamine, which can be used as a precursor to other chemicals .
  • Pharmaceutical Industry

    • Summary of Application : 2-Naphthalenemethanamine is used in the synthesis of pharmaceutical compounds . For example, it is used in the synthesis of Terbinafine Related Compound D .
    • Methods of Application : The specific methods of application can vary depending on the specific pharmaceutical compound being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce the desired pharmaceutical compound .
    • Results or Outcomes : The outcome of this process is the production of pharmaceutical compounds that can be used for various therapeutic applications .
  • Material Science

    • Summary of Application : 2-Naphthalenemethanamine can be used in the synthesis of materials with specific properties .
    • Methods of Application : The specific methods of application can vary depending on the specific material being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce the desired material .
    • Results or Outcomes : The outcome of this process is the production of materials with specific properties that can be used in various applications .
  • Synthesis of Betti’s Base

    • Summary of Application : 2-Naphthalenemethanamine is used in the synthesis of Betti’s base .
    • Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce Betti’s base .
    • Results or Outcomes : The outcome of this process is the production of Betti’s base, which has various applications in chemical research .
  • Synthesis of Terbinafine Related Compound D

    • Summary of Application : 2-Naphthalenemethanamine is used in the synthesis of Terbinafine Related Compound D .
    • Methods of Application : The specific methods of application can vary depending on the specific compound being synthesized. In general, 2-Naphthalenemethanamine would be reacted with other compounds under controlled conditions to produce Terbinafine Related Compound D .
    • Results or Outcomes : The outcome of this process is the production of Terbinafine Related Compound D, which has various applications in pharmaceutical research .

properties

IUPAC Name

naphthalen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCAHQUVHHVHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174012
Record name 2-Naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenemethanamine

CAS RN

2018-90-8
Record name 2-Naphthalenemethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10.0 g (65.3 mmole) 2-cyanonaphthalene, 2.0 g Raney Nickel, 100 ml ethanol and 9 ml concentrated ammonium hydroxide was hydrogenated at 36 psi (2.53 kg/cm2) for 4.5 days. The mixture was filtered and the filtrate concentrated in vacuo to an oil. The oil was distilled in vacuo to obtain the desired amine as a colorless liquid which solidified on standing. Yield 2.02 g. TLC on silica gel plates showed one spot at Rf 0.1 upon development with 19:1 chloroform/methanol.
Quantity
10 g
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reactant
Reaction Step One
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9 mL
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2 g
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catalyst
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Compound 27 (1.00 g, 5.8 mmol) in THF (20 mL) was added slowly to a solution of LAH (1.76 g, 46.4 mmol) in THF (45 mL) at 0° C. The solution was allowed to warm to room temperature and the reaction was stirred overnight. The reaction was cooled to 0° C. and quenched with H2O. The solids were filtered from the solution through celite and washed with hot THF. The filtrate was concentrated and the residue was dissolved in EtOAc (80 mL) and washed with 1 M HCl (3×30 mL). The aqueous layer was basified with 6 M NaOH to a pH of 12 and the precipitate was extracted with EtOAc (3×30 mL). The resulting organic solution was washed with brine (40 mL), dried with Na2SO4 and filtered. Concentration afforded a slightly yellow solid (510 mg, 56% yield). m.p. 55-56° C. 1H NMR (CDCl3) δ 7.80 (3H, ArH), 7.72 (s, 1H, ArH), 7.43 (m, 3H, ArH), 4.00 (s, 2H, ArCH2). 13C NMR (CDCl3) δ 140.6, 133.5, 132.5, 128.2, 127.7, 126.1, 125.8, 125.5, 125.1, 46.6. IR (KBr) vmax cm−1: 3362, 3291, 3050, 2915, 1950, 1596, 1507, 1358, 1273. GC: r.t.=8.97 min. EI-MS m/z (%) 157 (83, M+), 156 (100), 141 (15), 129 (49), 128 (40), 127 (24), 115 (10).
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( 40 )
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Synthesis routes and methods III

Procedure details

Naphthalene-2-carboxylic acid amide (0.8 g, 1 eq, 4.678 mmol) was dissolved in THF (80 mL) and the solution was cooled down to 0-5° C. A 1.0 M solution of Lithium Aluminium Hydride (LAH) in THF (1.42 g, 8.0 eq, 37.0 mmol) was added drop-wise at 0-5° C. The reaction mixture was stirred at RT overnight. After completion of the reaction (confirmed by TLC), ethyl acetate at 0-5° C. was slowly added to quench the excess LAH in reaction mixture followed by the addition of saturated sodium sulphate solution (2 mL). The reaction mass was filtered through a hy-flow bed and the filtrate was concentrated in vacuo to afford the crude product.
Quantity
0.8 g
Type
reactant
Reaction Step One
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Quantity
80 mL
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solution
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1.42 g
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenemethanamine
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2-Naphthalenemethanamine
Reactant of Route 3
2-Naphthalenemethanamine
Reactant of Route 4
2-Naphthalenemethanamine
Reactant of Route 5
Reactant of Route 5
2-Naphthalenemethanamine
Reactant of Route 6
Reactant of Route 6
2-Naphthalenemethanamine

Citations

For This Compound
20
Citations
Y Li, J Hu - Angewandte Chemie International Edition, 2007 - Wiley Online Library
… 2-naphthalenemethanamine 4 (in salt form) in 85 % yield (Scheme 2). The specific rotation of 4 was consistent with that of the (S)-α-difluoromethyl 2-naphthalenemethanamine salt we …
Number of citations: 99 onlinelibrary.wiley.com
RW Baker, SO Rea, MV Sargent, EMC Schenkelaars… - Tetrahedron, 2005 - Elsevier
… as a ligand in the enantioselectively catalysed addition of diethylzinc to benzaldehyde; was also converted to (R)-(−)-N,N-dimethyl-1-(1′-isoquinolinyl)-2-naphthalenemethanamine , …
Number of citations: 32 www.sciencedirect.com
F Cheng, XL Chen, C Xiang, ZQ Liu, YJ Wang… - Applied microbiology …, 2020 - Springer
… Herein, a fluorogenic substrate (6-amino-α-methyl-2-naphthalenemethanamine, NMA, 1e) was synthesized from 2-bromonaphthalene (1a) in four steps (Fig.S1). The detailed synthetic …
Number of citations: 21 link.springer.com
Y Zeng, Y Li, M Li, G Yang, Y Li - Journal of the American …, 2009 - ACS Publications
… As a reference compound for GnNapH, N-propyl-2-naphthalenemethanamine hydrochloride (Model) was synthesized by using the same procedure described for GnNapH previously (…
Number of citations: 104 pubs.acs.org
K Tang, J Dong, Z Zheng, T Zhang, H Pan, H Jia… - Analytical and …, 2023 - Springer
… In addition, 6-amino-α-methyl-2-naphthalenemethanamine has also been used to establish a fluorogenic screening method for ω-TAs [14]. …
Number of citations: 1 link.springer.com
TR Hoye, DO Koltun - Journal of the American Chemical Society, 1998 - ACS Publications
… (S)-6-Methoxy-α-methyl-2-naphthalenemethanamine (4) was prepared from commercial (+)-(S)-naproxen via the Curtius rearrangement route by a procedure analogous to one …
Number of citations: 39 pubs.acs.org
Z Ma, S Liu, N Tang, T Song, K Motokura, Z Shen… - ACS …, 2022 - ACS Publications
… 2-Naphthalenemethanamine (2v) worked well, affording the corresponding imine in 95% yield. Third, heterocyclic primary amines, such as 2-thiophenemethylamine (1w) and …
Number of citations: 41 pubs.acs.org
EF Elslager, JL Johnson, LM Werbel - Journal of Medicinal …, 1981 - ACS Publications
Ai6-(Arylmethyl)-Ai6-methyl-2, 4, 6-pteridinetriamines (1-15) and related^-substituted 2, 4, 6-pteridinetriamines (16-20) were obtained by the condensation of 6-chloro-2, 4-…
Number of citations: 12 pubs.acs.org
Q Meng, C Ramírez-Palacios, HJ Wijma… - Frontiers in …, 2022 - frontiersin.org
… donor 6-amino-α-methyl-2-naphthalenemethanamine. (B) Ketone conversion assay based … donor 6-amino-α-methyl-2-naphthalenemethanamine to 2-acetyl-6-aminonaphthalene, which …
Number of citations: 1 www.frontiersin.org
XZ Wang, ZJ Yao, H Liu, M Zhang, D Yang, C George… - Tetrahedron, 2003 - Elsevier
Src homology 2 (SH2) domains provide connectivity in protein-tyrosine kinase (PTK)-dependent signaling through their high affinity association with phosphotyrosyl (pTyr)-containing …
Number of citations: 16 www.sciencedirect.com

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